Nostocarboline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10ClN2+ |

|---|---|

Poids moléculaire |

217.67 g/mol |

Nom IUPAC |

6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium |

InChI |

InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1 |

Clé InChI |

RGQUDRQSJYJYAQ-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

SMILES canonique |

C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |

Synonymes |

nostocarboline |

Origine du produit |

United States |

Foundational & Exploratory

Nostocarboline: A Comprehensive Technical Overview of its Chemical Structure, Biological Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostocarboline is a quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] As a member of the β-carboline class of compounds, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical guide on the chemical structure, properties, and biological functions of this compound, along with insights into its synthesis and experimental evaluation.

Chemical Structure and Properties

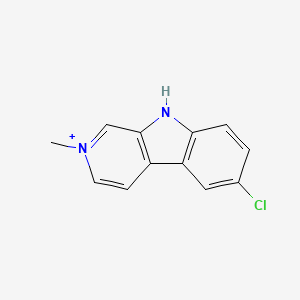

This compound is characterized by a tricyclic aromatic structure, which is a common feature of the carboline alkaloid family.

-

Molecular Formula : C₁₂H₁₀ClN₂⁺[1]

-

IUPAC Name : 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium[1]

-

Molecular Weight : 217.67 g/mol [1]

-

Structure : The core of this compound is a 9H-β-carbolin-2-ium ring system. It is specifically substituted with a chlorine atom at the C-6 position and a methyl group at the N-2 position.[1]

-

Synonyms : 6-chloro-2-methyl-9H-beta-carbolin-2-ium, CHEBI:66637[1]

The chemical structure of this compound is depicted below:

Canonical SMILES: C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl

InChI: InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably as a cholinesterase inhibitor and an antimalarial agent.[1][2] It also demonstrates algicidal properties, inhibiting the growth of other cyanobacteria and green algae.[4]

Enzyme Inhibition

This compound is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][4][5] Its inhibitory concentrations are comparable to galanthamine, a drug approved for the treatment of Alzheimer's disease, suggesting its potential as a lead compound for the development of novel neurochemicals.[2][3] The mechanism of AChE inhibition has been shown to have a non-competitive component.[4] Additionally, it is a potent inhibitor of the serine protease, trypsin.[4]

Antiparasitic and Antimicrobial Activity

The compound has shown significant in vitro activity against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria.[5][6][7] It also displays activity against other protozoan parasites, including Trypanosoma brucei and Leishmania donovani.[6][7] Furthermore, derivatives of this compound have demonstrated activity against Mycobacterium tuberculosis.[6]

Phytotoxic Effects

This compound acts as a phytotoxin. Its mode of action in phototrophic organisms involves a decrease in photosynthesis that precedes cell death.[8]

Summary of Quantitative Biological Data

| Target/Organism | Assay/Metric | Value | Reference |

| Butyrylcholinesterase (BChE) | IC₅₀ | 13.2 µM | [2][3][5] |

| Acetylcholinesterase (AChE) | IC₅₀ | 5.3 µM | [4] |

| Trypsin | IC₅₀ | 2.8 µM | [4] |

| Plasmodium falciparum (K1 strain) | IC₅₀ | 194 nM | [5] |

| Rat Myoblasts (L6 cells) | CC₅₀ | 121 µM | [5] |

| Plasmodium falciparum (K1 strain) | Selectivity Index | 630 | [5] |

| Plasmodium berghei (in vivo) | Parasitaemia Reduction | 50% at 4 x 50 mg/kg (ip) | [6] |

| Mycobacterium tuberculosis H37Rv | MIC₉₉ (for a dimer derivative) | 2.5 µg/ml | [6] |

| Microcystis aeruginosa PCC 7806 | Growth Inhibition | > 1 µM | [8] |

Experimental Protocols

Isolation and Synthesis

Isolation: this compound was originally isolated from the freshwater cyanobacterium Nostoc 78-12A.[2][3] The constitution of the natural product was determined using 2D-NMR methods.[2][3]

Total Synthesis: The structure of this compound was confirmed through its total synthesis.[2][3] The synthesis commences with norharmane as the starting material. The key steps involve the chlorination of the norharmane core at the C-6 position, followed by the methylation at the N-2 position to yield the final quaternary β-carboline alkaloid.[2][3]

Precursor-Directed Biosynthesis

New derivatives of this compound have been generated using precursor-directed biosynthesis. By feeding the Nostoc 78-12A culture with various substituted tryptophan derivatives or 6-Br-norharmane, novel analogs incorporating bromine, fluorine, or methyl groups have been produced.[8] This demonstrates the flexibility of the biosynthetic enzymes for metabolic engineering purposes.[8]

Biological Assays

-

Cholinesterase Inhibition Assay: The inhibitory activity of this compound against AChE and BChE is a key bioassay. The IC₅₀ values are determined by measuring the enzyme activity at various concentrations of the inhibitor.

-

Antiparasitic Assays: In vitro activity against Plasmodium falciparum and other protozoan parasites is evaluated to determine IC₅₀ values.[6][7] In vivo efficacy can be assessed using animal models, such as the Plasmodium berghei mouse model, by monitoring parasitemia levels after treatment.[6]

-

Cytotoxicity Assay: The toxicity of this compound and its derivatives is assessed against mammalian cell lines, such as rat L6 myoblast cells, to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index.[5][6][7]

-

Phytotoxicity Assessment: The mode of action as a phytotoxin was investigated using chlorophyll-a fluorescence imaging to observe the impact on photosynthesis in organisms like the cyanobacterium Microcystis aeruginosa.[8]

Visualizations

Postulated Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Postulated biosynthetic pathway of this compound.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from the synthesis of this compound to its biological evaluation.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potency as a cholinesterase inhibitor and an antimalarial agent makes it a valuable lead compound in drug discovery and development. The established total synthesis and the potential for precursor-directed biosynthesis open up avenues for creating novel analogs with potentially enhanced efficacy and selectivity. Further research into its mechanism of action and in vivo performance will be crucial in realizing its therapeutic potential.

References

- 1. This compound | C12H10ClN2+ | CID 5326150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial and antitubercular this compound and eudistomin derivatives: synthesis, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]

Nostocarboline: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostocarboline, a quaternary β-carboline alkaloid, represents a significant discovery in the field of natural product chemistry, originating from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its discovery, biosynthesis, and biological activities. Particular focus is given to its potent inhibitory effects on butyrylcholinesterase (BChE), a key target in the management of neurodegenerative diseases such as Alzheimer's.[2][4] This guide consolidates quantitative data, outlines detailed experimental protocols for its isolation and bioactivity assessment, and presents visual diagrams of its biosynthetic pathway and mechanism of action to serve as a valuable resource for ongoing research and drug development endeavors.

Discovery and Origin

This compound was first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2][3] This discovery highlighted a novel source of bioactive alkaloids with potential therapeutic applications. The structure of this compound was elucidated using 2D-NMR methods and subsequently confirmed through total synthesis.[1][2][3] Chemically, it is identified as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium.[5]

Quantitative Bioactivity Data

This compound has been evaluated for a range of biological activities. The following table summarizes the key quantitative data reported in the literature.

| Activity | Target | IC50 Value | Reference |

| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 13.2 µM | [1][2][3] |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 5.3 µM | [6] |

| Protease Inhibition | Trypsin | 2.8 µM | [6] |

| Antiparasitic Activity | Plasmodium falciparum (K1 strain) | 194 nM | [4] |

| Antiparasitic Activity | Trypanosoma brucei | Low micromolar | [7] |

| Antiparasitic Activity | Leishmania donovani | Submicromolar | [7] |

| Algicidal Activity | Microcystis aeruginosa PCC 7806 | > 1 µM | [8] |

Experimental Protocols

Isolation and Purification of this compound from Nostoc 78-12A

This protocol is synthesized from the methodologies described in the literature.[3]

Objective: To isolate and purify this compound from the biomass of Nostoc 78-12A.

Materials:

-

Frozen wet biomass of Nostoc 78-12A

-

Methanol (MeOH)

-

Acetonitrile (CH₃CN)

-

Water (HPLC grade)

-

Centrifuge and tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Polyamine II HPLC column

-

Lyophilizer (optional)

Procedure:

-

Extraction:

-

The frozen wet biomass of Nostoc 78-12A is extracted with an aqueous methanol solution.

-

The resulting extract is dried, likely under reduced pressure using a rotary evaporator.

-

-

Initial Purification:

-

The dried extract is washed with acetonitrile (CH₃CN).

-

The bioactive compound is then isolated by repeated extraction with aqueous acetonitrile.

-

-

HPLC Purification:

-

The partially purified, bioactive fraction is subjected to High-Performance Liquid Chromatography (HPLC).

-

A Polyamine II column is used for the final purification of this compound.

-

The mobile phase and gradient conditions should be optimized to achieve pure separation of the target compound. The literature reports that this compound elutes at 2.5 minutes under their specific, though not fully detailed, conditions.[3]

-

-

Compound Identification:

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which was employed to determine the BChE inhibitory activity of this compound.[9][10]

Objective: To quantify the inhibitory effect of this compound on butyrylcholinesterase activity.

Materials:

-

Butyrylcholinesterase (BChE) enzyme solution

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound solution of varying concentrations

-

Microplate reader

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of butyrylthiocholine iodide in water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

BChE enzyme solution

-

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, butyrylthiocholine iodide, to each well.

-

Simultaneously, add DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of BChE activity, using non-linear regression analysis.

-

Visualizations

Postulated Biosynthetic Pathway of this compound

Caption: Postulated biosynthetic pathway of this compound in Nostoc.[11]

Experimental Workflow for this compound Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of this compound.

This compound's Inhibition of Butyrylcholinesterase Signaling

Caption: Inhibition of butyrylcholinesterase by this compound.

Mode of Action and Broader Significance

The primary characterized mechanism of action for this compound is the inhibition of cholinesterases, particularly BChE.[1][2] This activity is comparable to that of galanthamine, a drug approved for the treatment of Alzheimer's disease, positioning this compound as a promising lead compound for the development of novel neurochemicals.[2]

Beyond its effects on cholinesterases, this compound exhibits a range of other biological activities. Its potent antiplasmodial activity suggests it may have a role in the development of new antimalarial drugs.[4][7] Furthermore, its phytotoxic properties, which involve the downregulation of photosynthesis in competing photoautotrophic organisms, indicate an ecological role for this alkaloid in its natural environment.[8][11]

The biosynthesis of this compound is also an area of active research. Precursor-directed biosynthesis studies have shown that the enzymatic machinery in Nostoc 78-12A is flexible, allowing for the creation of new this compound derivatives with altered biological activities.[8] This opens up possibilities for metabolic engineering to produce novel compounds with enhanced therapeutic properties.

Conclusion

This compound, a unique alkaloid from Nostoc 78-12A, stands out as a natural product with significant therapeutic potential. Its potent inhibition of butyrylcholinesterase, coupled with its diverse other bioactivities, makes it a subject of considerable interest for drug discovery and development. This technical guide provides a foundational resource for researchers in this field, offering a consolidated view of the current knowledge on this compound and standardized protocols to facilitate further investigation. The continued exploration of this compound and its derivatives holds promise for the development of new treatments for neurodegenerative diseases and parasitic infections.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H10ClN2+ | CID 5326150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent and selective antiplasmodial activity of the cyanobacterial alkaloid this compound and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Directed biosynthesis of phytotoxic alkaloids in the cyanobacterium Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bioactivity Screening of Nostocarboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivity of nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc species. This document details its known biological effects, presents quantitative data in a structured format, outlines detailed experimental protocols for its bioactivity screening, and visualizes key mechanisms and workflows.

Introduction to this compound

This compound is a natural product that has garnered significant interest in the scientific community due to its diverse range of biological activities. Its unique chemical structure, featuring a chlorinated β-carboline core, is the basis for its potent inhibitory effects on various enzymes and its interactions with cellular pathways. This guide serves as a practical resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Summary of Bioactive Properties

This compound has demonstrated a variety of biological effects, including enzyme inhibition, antiprotozoal, antibacterial, and algicidal activities. The following sections provide a detailed account of these properties.

Enzyme Inhibition

This compound is a potent inhibitor of several key enzymes, suggesting its potential application in the treatment of neurodegenerative diseases and other conditions.

-

Cholinesterase Inhibition: this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[3] Kinetic studies have indicated a non-competitive component in its inhibitory mechanism against AChE.[1]

-

Trypsin Inhibition: This alkaloid has also been shown to be a potent inhibitor of the serine protease trypsin.[1]

Antiprotozoal Activity

This compound has exhibited significant activity against several protozoan parasites, highlighting its potential as a lead compound for the development of new antiparasitic drugs. It has been reported to be active against Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.

Antibacterial and Algicidal Activity

Studies have revealed that this compound and its synthetic dimers possess antibacterial properties, particularly against Gram-positive bacteria.[4] Furthermore, it exhibits strong algicidal activity against both prokaryotic and eukaryotic phototrophs.[1]

Cytotoxicity

While showing promise as a therapeutic agent, this compound also exhibits moderate toxicity.[1] Its cytotoxic effects have been observed in various cell lines, and understanding these properties is crucial for its development as a drug.

Quantitative Bioactivity Data

The following table summarizes the reported quantitative data for the bioactivity of this compound.

| Bioactivity | Target Organism/Enzyme | IC50 Value (µM) | Reference(s) |

| Acetylcholinesterase Inhibition | Electrophorus electricus | 5.3 | [1] |

| Butyrylcholinesterase Inhibition | Equine Serum | 13.2 | [2][5] |

| Trypsin Inhibition | Bovine Pancreas | 2.8 | [1] |

| Antiprotozoal Activity | Plasmodium falciparum (K1) | 0.19 | [3] |

| Cytotoxicity | Rat Myoblast (L6) cells | 121 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key bioactivity screening assays for this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of different concentrations of this compound.

-

Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of the substrate solution (ATCI or BTCI) to each well.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypsin Inhibition Assay

This assay measures the ability of this compound to inhibit the proteolytic activity of trypsin.

Principle: Trypsin hydrolyzes a synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA), releasing p-nitroaniline, which can be measured spectrophotometrically at 410 nm.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (LBApNA)

-

Tris-HCl buffer (pH 8.2) containing CaCl2

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of trypsin, LBApNA, and this compound in Tris-HCl buffer.

-

In a 96-well plate, add 50 µL of different concentrations of this compound.

-

Add 50 µL of the trypsin solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the LBApNA solution to each well.

-

Measure the absorbance at 410 nm at regular intervals for 5 minutes.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Mammalian cell line (e.g., L6 rat myoblasts)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

This compound (test compound)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound is attributed to its interaction with specific cellular signaling pathways. As a β-carboline alkaloid, its mechanisms of action are likely similar to other compounds in this class.

Apoptosis Induction

β-carboline alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[6][7] Furthermore, β-carboline alkaloids have been implicated in the inhibition of the Ras/Raf/MEK/ERK and FAK/PI3K/AKT/mTOR signaling pathways, which are crucial for cell survival and proliferation.[5]

References

- 1. protocols.io [protocols.io]

- 2. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxic effects of β-carboline alkaloids on human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

The Quest for Nostocarboline: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostocarboline, a quaternary β-carboline alkaloid, has garnered significant attention within the scientific community for its potent biological activities, most notably as a cholinesterase inhibitor. This technical guide provides an in-depth overview of the natural origin of this compound, detailing its isolation from the freshwater cyanobacterium Nostoc 78-12A. This document outlines the cultivation of the source organism, comprehensive experimental protocols for extraction and purification, and quantitative data where available. Furthermore, it visually elucidates the mechanism of action of this compound as a cholinesterase inhibitor through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cyanobacteria, also known as blue-green algae, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Among these, the alkaloids represent a class of compounds with significant therapeutic potential. This compound, a halogenated and N-methylated carbolinium alkaloid, was first isolated from the freshwater cyanobacterium Nostoc 78-12A.[2][3] Its unique chemical structure and promising bioactivities, including potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), position it as a compelling lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases such as Alzheimer's disease.[2][4] This guide provides a comprehensive technical overview of the natural sourcing and isolation of this intriguing molecule.

Natural Source and Cultivation

The exclusive identified natural source of this compound is the freshwater cyanobacterium, Nostoc 78-12A.[2][5] This filamentous cyanobacterium is a member of the Nostocaceae family, known for producing a wide array of bioactive compounds.

Organism and Culture Conditions

Nostoc 78-12A is a photoautotrophic organism and can be cultivated in standard cyanobacterial growth media. While the original isolation paper does not specify the exact culture medium used, general protocols for Nostoc species cultivation are applicable.

Table 1: General Culture Conditions for Nostoc Species

| Parameter | Recommended Conditions |

| Culture Medium | BG-11 (Blue-Green Medium) or variants |

| Temperature | 20-25 °C |

| Light Intensity | 20-50 µE m⁻² s⁻¹ |

| Photoperiod | 12:12 or 16:8 hours (light:dark) |

| Aeration | Gentle bubbling with sterile air |

Isolation and Purification of this compound

The isolation of this compound from Nostoc 78-12A biomass involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed reconstruction based on information from the primary literature and standard practices in natural product chemistry.[2][6]

Experimental Protocol

3.1.1. Biomass Harvesting and Extraction

-

Harvesting: The cyanobacterial biomass is harvested from the culture medium by filtration or centrifugation. The resulting cell paste is then lyophilized (freeze-dried) to remove water.

-

Extraction: The dried biomass is subjected to exhaustive extraction with an organic solvent. Based on the polar nature of the quaternary ammonium salt, a polar solvent like methanol or a mixture of methanol and chloroform is typically effective. However, the supporting information for the original synthesis of a related compound suggests the use of ethyl acetate (EtOAc) in partitioning steps, indicating that the initial extraction could also be performed with a less polar solvent to remove non-polar components first, followed by a more polar solvent to extract the target compound. A general approach would be a sequential extraction.

3.1.2. Solvent Partitioning and Preliminary Purification

-

The crude extract obtained from the polar solvent extraction is concentrated under reduced pressure.

-

The residue is then re-dissolved in a biphasic system of ethyl acetate (EtOAc) and water.

-

The aqueous layer, containing the polar this compound, is separated.

-

To further purify, the aqueous layer is washed with a non-polar solvent like hexane to remove any remaining lipids or non-polar pigments.

3.1.3. Chromatographic Purification

The final purification of this compound is achieved through flash column chromatography.

-

Stationary Phase: Silica gel (SiO₂) is used as the stationary phase.[6]

-

Elution: The concentrated aqueous extract is loaded onto the silica gel column. Elution is performed with a gradient of increasing polarity, typically starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), or chloroform and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions containing the pure compound are pooled and the solvent is evaporated to yield pure this compound.

Quantitative Data

Quantitative data on the yield of this compound from Nostoc 78-12A is not explicitly detailed in the primary literature. However, a study on the directed biosynthesis of this compound derivatives reported yields of up to 1.2 mg/L of culture medium for fluorinated analogues.[7] This figure may provide a rough estimate of the potential yield for the natural product.

Table 2: Summary of Inhibitory Concentrations (IC₅₀) of this compound

| Enzyme | IC₅₀ (µM) | Reference |

| Butyrylcholinesterase (BChE) | 13.2 | [2] |

| Acetylcholinesterase (AChE) | 5.3 | [8] |

Experimental Workflow and Signaling Pathway

Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from its natural source.

Signaling Pathway: Cholinesterase Inhibition

This compound exerts its biological effect primarily through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. By inhibiting these enzymes, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Conclusion

This compound stands out as a promising natural product with significant potential for therapeutic applications, particularly in the realm of neurodegenerative disorders. This guide has provided a detailed overview of its natural source, Nostoc 78-12A, and a comprehensive, albeit partially inferred, protocol for its isolation and purification. The elucidation of its mechanism of action as a cholinesterase inhibitor further underscores its pharmacological relevance. Future research should focus on optimizing the cultivation of Nostoc 78-12A to enhance the yield of this compound and on conducting further preclinical and clinical studies to fully evaluate its therapeutic efficacy and safety.

References

- 1. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Nostocarboline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the IUPAC Name, Chemical Properties, and Biological Activities of a Promising β-Carboline Alkaloid

Nostocarboline, a quaternary β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community. Isolated from the freshwater cyanobacterium Nostoc 78-12A, this natural product has demonstrated a range of biological activities, positioning it as a valuable lead compound in the development of novel therapeutics.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and known biological effects. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting data in a structured and accessible format, outlining experimental methodologies, and visualizing complex biological pathways.

Chemical Identity and Properties

This compound is chemically defined as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium.[1][6] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some physical properties such as melting point, boiling point, and pKa have not been extensively reported in the literature, the available data provides a solid foundation for its chemical characterization.

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium | [1][6] |

| Molecular Formula | C₁₂H₁₀ClN₂⁺ | [1][6][7] |

| Molar Mass | 217.67 g/mol | [6][7] |

| CAS Number | 874440-44-5 | [1] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Biological Activities and Therapeutic Potential

This compound exhibits a spectrum of biological activities, with its role as a cholinesterase inhibitor being the most prominently studied.[2][8][9] Beyond this, it has shown promise as an antiplasmodial, antitubercular, and algicidal agent.[10][11][12] A summary of its key biological activities is presented in the table below.

| Biological Activity | Target/Organism | IC₅₀/EC₅₀/MIC | In Vitro/In Vivo | Source |

| Butyrylcholinesterase (BChE) Inhibition | Human BChE | 13.2 µM | In Vitro | [2][4][8] |

| Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE | 5.3 µM | In Vitro | [13] |

| Antiplasmodial Activity | Plasmodium falciparum K1 strain | 0.19 µM (194 nM) | In Vitro | [9] |

| Antiplasmodial Activity | Plasmodium falciparum | Low nanomolar | In Vitro | [10] |

| Algicidal Activity | Microcystis aeruginosa PCC 7806 | > 1 µM | In Vitro | [11] |

| In Vivo Antiplasmodial Activity | Plasmodium berghei mouse model | 50% reduction in parasitemia at 4 x 50 mg/kg ip | In Vivo | [12] |

Mechanisms of Action

The diverse biological activities of this compound are attributable to its interaction with multiple biological targets and pathways.

Cholinesterase Inhibition

This compound acts as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][13] Kinetic studies have indicated that it functions as a non-competitive inhibitor of AChE.[13] This mechanism suggests that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Phytotoxic and Algicidal Effects

The growth-inhibitory effects of this compound on photosynthetic organisms, such as the cyanobacterium Microcystis aeruginosa, are attributed to its ability to interfere with photosynthesis.[11][14] Studies utilizing chlorophyll-a fluorescence imaging have demonstrated that this compound causes a decrease in photosynthetic activity, which precedes cell death.[11][15]

Antiplasmodial Activity and Apicoplast Targeting

The potent antiplasmodial activity of this compound is of significant interest for the development of new antimalarial drugs. It is hypothesized that this compound may target the apicoplast of the Plasmodium parasite.[16] The apicoplast is a non-photosynthetic plastid found in apicomplexan parasites, including Plasmodium, and is essential for their survival.[17][18] It houses several crucial metabolic pathways, such as the synthesis of isoprenoids, fatty acids, and heme, which are distinct from those in the human host, making it an attractive drug target.[17][19] One of the key pathways in the apicoplast is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, which is essential for the parasite's viability.[20] The disruption of apicoplast function often leads to a "delayed death" phenotype, where the parasite completes one replication cycle but fails to establish a subsequent infection.[17][21]

Postulated Biosynthesis

The biosynthesis of this compound is thought to proceed through a pathway involving the chlorination of tryptophan, followed by a series of enzymatic reactions. A postulated biosynthetic pathway is depicted in the diagram below.

Caption: Postulated biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE and BChE activity and the inhibitory effects of compounds like this compound.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (test inhibitor)

-

Known cholinesterase inhibitor (e.g., galanthamine or donepezil) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in phosphate buffer.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

-

-

Assay in 96-well Plate:

-

Add 20 µL of the enzyme solution to each well.

-

Add 20 µL of different concentrations of this compound, positive control, or buffer (for the uninhibited control) to the respective wells.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding a mixture of 20 µL of DTNB and 20 µL of the substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for the cholinesterase inhibition assay.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This fluorescence-based assay is a standard method for determining the in vitro efficacy of antimalarial compounds.

Principle: The assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.

Materials:

-

Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)

-

Human red blood cells (O⁺)

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

SYBR Green I lysis buffer

-

This compound (test compound)

-

Standard antimalarial drug (e.g., chloroquine or artemisinin) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture and Synchronization:

-

Maintain a continuous culture of P. falciparum in human red blood cells.

-

Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound and the positive control in the culture medium in a 96-well plate.

-

-

Assay Setup:

-

Prepare a parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 1%).

-

Add the parasite suspension to the wells of the drug plate.

-

Include wells with uninfected red blood cells as a background control and wells with parasites but no drug as a negative control.

-

-

Incubation:

-

Incubate the plates for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis:

-

Subtract the background fluorescence from the readings.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

In Vivo Antiplasmodial Assay (Plasmodium berghei Mouse Model)

This in vivo model is used to assess the efficacy of antimalarial compounds in a living organism.

Principle: Mice are infected with the rodent malaria parasite Plasmodium berghei. The infected mice are then treated with the test compound, and the progression of the infection (parasitemia) is monitored over several days. The efficacy of the compound is determined by its ability to reduce or clear the parasite load compared to untreated control mice.

Materials:

-

Plasmodium berghei ANKA strain

-

Laboratory mice (e.g., Swiss Webster or C57BL/6)

-

This compound (test compound)

-

Standard antimalarial drug (e.g., chloroquine) as a positive control

-

Vehicle for drug administration (e.g., saline, DMSO/Tween 80 mixture)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection:

-

Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P. berghei-infected red blood cells.

-

-

Treatment:

-

Randomly divide the infected mice into groups: vehicle control, positive control, and this compound treatment groups (at various doses).

-

Administer the treatment (e.g., orally or i.p.) daily for a defined period (e.g., 4-5 days), starting 24-48 hours post-infection.

-

-

Monitoring Parasitemia:

-

Collect a small blood sample from the tail vein of each mouse daily.

-

Prepare thin blood smears, fix with methanol, and stain with Giemsa.

-

Determine the percentage of parasitized red blood cells by microscopic examination.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group on each day.

-

Determine the percentage of suppression of parasitemia in the treated groups compared to the vehicle control group.

-

Monitor the survival of the mice in each group.

-

Visualizing Molecular Pathways and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and mechanisms of action associated with this compound and related compounds.

Caption: Mechanism of phytotoxicity via photosynthesis inhibition.

Caption: Hypothesized mechanism of antiplasmodial activity via apicoplast targeting.

Caption: Potential inhibition of the TGF-β/Smad pathway by β-carboline alkaloids.

Conclusion

This compound stands out as a versatile natural product with a compelling profile of biological activities. Its efficacy as a cholinesterase inhibitor, coupled with its potent antiplasmodial and algicidal properties, underscores its potential as a scaffold for the development of new drugs. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate its properties and mechanisms of action. The visualization of its biosynthetic and potential signaling pathways aims to facilitate a deeper understanding of its molecular interactions. As research continues to unravel the full therapeutic potential of this compound, it is poised to remain a subject of significant scientific inquiry and a valuable asset in the quest for novel therapeutic agents.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: isolation and synthesis of a new cholinesterase inhibitor from Nostoc 78-12A. [folia.unifr.ch]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C12H10ClN2+ | CID 5326150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. med.nyu.edu [med.nyu.edu]

- 9. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]

- 10. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The apicoplast: a key target to cure malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validation of Putative Apicoplast-Targeting Drugs Using a Chemical Supplementation Assay in Cultured Human Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting the apicoplast in malaria | smo [severemalaria.org]

The Biological Role of Nostocarboline in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, exhibits a range of potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological role, focusing on its function in cyanobacteria. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows. Evidence strongly suggests that this compound's primary role in its producing organism is allelopathic, serving as a chemical defense mechanism to inhibit the growth of competing photosynthetic microorganisms. This is achieved through the disruption of photosynthetic electron flow. Beyond its ecological significance, this compound has garnered interest for its potential as a lead compound in drug development due to its inhibitory effects on various enzymes.

Biological Role in Cyanobacteria: An Allelopathic Agent

This compound's primary biological function within the aquatic ecosystem appears to be that of an allelochemical. It is produced by Nostoc 78-12A and released into the environment to suppress the growth of competing cyanobacteria and green algae. This provides the producing organism with a competitive advantage for resources such as light and nutrients.

The allelopathic nature of this compound is supported by findings that the producing strain, Nostoc 78-12A, exhibits a higher tolerance to the compound than other tested cyanobacterial species[1]. The mode of action for its potent algicidal activity is the inhibition of photosynthesis, a fundamental process for its competitors. Specifically, this compound has been shown to cause a decrease in photosynthesis that precedes cell death, indicating its phytotoxic properties[2].

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) reported in the literature.

| Enzyme Inhibition | Target Enzyme | IC50 Value (µM) |

| This compound | Acetylcholinesterase (AChE) | 5.3 |

| Butyrylcholinesterase (BChE) | 13.2 | |

| Trypsin | 2.8 |

| Algicidal Activity | Target Organism | MIC Value (nM) |

| This compound & Derivatives | Microcystis aeruginosa PCC 7806 | ≥100 |

| Synechococcus PCC 6911 | ≥100 | |

| Kirchneriella contorta SAG 11.81 | ≥100 |

Postulated Biosynthetic Pathway

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible route has been postulated. The biosynthesis is thought to start from L-tryptophan and involves a Pictet-Spengler reaction, followed by chlorination and N-methylation.

Mechanism of Action: Inhibition of Photosynthesis

This compound's algicidal activity stems from its ability to inhibit photosynthesis in target organisms. The primary target appears to be Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. By disrupting the electron flow at PSII, this compound effectively halts the production of energy and reducing power (ATP and NADPH) necessary for carbon fixation and growth, ultimately leading to cell death.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

This compound (or other inhibitor) solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

To the wells of a 96-well plate, add 25 µL of phosphate buffer.

-

Add 25 µL of the this compound solution at various concentrations to the test wells. For control wells (100% enzyme activity), add 25 µL of buffer.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 125 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypsin Inhibition Assay

This assay determines the ability of an inhibitor to block the enzymatic activity of trypsin. The activity of trypsin is measured by its ability to hydrolyze a substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), which results in an increase in absorbance at 253 nm.

Materials:

-

Trypsin solution

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) substrate solution

-

Phosphate buffer (pH 7.6)

-

This compound (or other inhibitor) solutions of varying concentrations

-

Spectrophotometer with a cuvette holder thermostated at 25°C

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the trypsin solution.

-

In a separate tube, pre-incubate the trypsin solution with various concentrations of this compound for a set period (e.g., 10 minutes) at 25°C. A control reaction without the inhibitor should also be prepared.

-

To a cuvette, add the BAEE substrate solution and the pre-incubated enzyme-inhibitor mixture (or the enzyme-only control).

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 253 nm for several minutes.

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition as described for the AChE assay.

-

Determine the IC50 value from the dose-response curve.

Directed Biosynthesis of this compound Derivatives

This experimental workflow is used to probe the flexibility of the biosynthetic enzymes and to produce novel derivatives of this compound by feeding precursor analogues to the producing cyanobacterium, Nostoc 78-12A.

Future Directions and Drug Development Potential

The multifaceted biological activities of this compound make it an intriguing candidate for further research and development. Its potent inhibition of acetylcholinesterase suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease. Furthermore, its activity against trypsin, a serine protease, opens avenues for exploring its potential as an anti-inflammatory or anticancer agent.

The elucidation of the complete biosynthetic gene cluster for this compound will be a crucial next step. This will not only provide a deeper understanding of its formation in Nostoc but also open up possibilities for metabolic engineering and heterologous expression to produce this compound and its derivatives in higher quantities and with greater efficiency. The development of synthetic derivatives based on the this compound scaffold could also lead to compounds with enhanced potency and selectivity for various therapeutic targets.

References

A Technical Guide to the Spectroscopic Data of Nostocarboline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nostocarboline, a quaternary β-carboline alkaloid of significant interest due to its biological activities. The information is compiled to assist in the identification, characterization, and further development of this potent cholinesterase inhibitor.

Introduction

This compound is a natural product isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] Its structure was elucidated using two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques.[1][2] this compound has garnered attention in the scientific community for its potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2] This guide presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols relevant to its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While the primary literature confirms the use of 2D-NMR for structure elucidation, specific quantitative data from these experiments are not fully available in publicly accessible domains. Researchers are advised to consult the primary publication for complete datasets.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5. |

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | Value can be calculated from the molecular formula | Data not available in search results. Please refer to Becher, P. G., et al. (2005). J Nat Prod, 68(12), 1793-5. |

| Molecular Formula: C₁₂H₁₀ClN₂⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the isolation and characterization of this compound and similar natural products.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of novel compounds. For a molecule like this compound, a suite of 1D and 2D NMR experiments would be employed.

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D NMR (¹H and ¹³C):

-

¹H NMR spectra are acquired to determine the number and chemical environment of protons.

-

¹³C NMR spectra, often with proton decoupling, are acquired to identify the number of unique carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry.

-

3.2. High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for determining the elemental composition of a molecule with high accuracy.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used. ESI is well-suited for analyzing quaternary alkaloids like this compound.

-

Data Acquisition:

-

The sample is introduced into the ESI source, where it is ionized.

-

The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

-

The instrument is operated in positive ion mode to detect the cationic this compound molecule.

-

The high-resolution data allows for the calculation of the elemental formula, confirming the molecular formula.

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the discovery and characterization of a bioactive natural product like this compound.

Caption: Workflow from Isolation to Bioactivity Assessment.

The diagram below illustrates the logical relationship in the primary biological activity of this compound.

Caption: Inhibition of Butyrylcholinesterase by this compound.

References

Nostocarboline: A Quaternary β-Carboline Alkaloid with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nostocarboline is a naturally occurring quaternary β-carboline alkaloid first isolated from the freshwater cyanobacterium Nostoc 78-12A.[1][2] As a member of the β-carboline family, it possesses a tricyclic pyrido[3,4-b]indole core structure. The permanent positive charge resulting from the quaternization of the pyridinic nitrogen imparts unique physicochemical properties and contributes to its diverse biological activities. This document provides a comprehensive technical overview of this compound, including its biological activities supported by quantitative data, detailed experimental protocols for its isolation, synthesis, and bioactivity assessment, and visualizations of its biosynthetic and signaling pathways.

Introduction

β-carboline alkaloids are a prominent class of indole alkaloids with a wide range of pharmacological effects.[3][4] this compound, a chlorinated and N-methylated quaternary derivative, has emerged as a compound of significant interest due to its potent inhibitory effects on various enzymes and its promising antiparasitic and algicidal properties.[2][5][6] Its unique structure and broad bioactivity profile make it a valuable lead compound for the development of novel therapeutics and agrochemicals.

Physicochemical Properties

-

Chemical Name: 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium[7]

-

Molecular Formula: C₁₂H₁₀ClN₂⁺[7]

-

Molecular Weight: 217.67 g/mol [7]

-

Structure: this compound features a β-carboline core with a chlorine atom at the C-6 position and a methyl group at the N-2 position, resulting in a quaternary ammonium cation.[2][7]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant inhibitory action against several enzymes and potent effects on various organisms. The following table summarizes the key quantitative data reported in the literature.

| Target/Activity | Test System/Organism | Parameter | Value | Reference |

| Butyrylcholinesterase (BChE) Inhibition | Horse Serum BChE | IC₅₀ | 13.2 µM | [2][8][9] |

| Acetylcholinesterase (AChE) Inhibition | Not Specified | IC₅₀ | 5.3 µM | [6] |

| Trypsin Inhibition | Bovine Pancreatic Trypsin | IC₅₀ | 2.8 µM | [6] |

| Antiplasmodial Activity | Plasmodium falciparum K1 strain | IC₅₀ | 0.19 µM (194 nM) | [10] |

| Algicidal Activity | Microcystis aeruginosa PCC 7806 | Growth Inhibition | > 1 µM | [5] |

| Cytotoxicity | Rat Myoblasts (L6 cells) | CC₅₀ | 121 µM | [10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is required to kill 50% of cells in vitro.

Experimental Protocols

Isolation of this compound from Nostoc 78-12A

This protocol is a generalized procedure based on available literature.

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction:

-

Harvest the frozen wet biomass of Nostoc 78-12A.

-

Perform an extraction using aqueous methanol.

-

Evaporate the solvent to obtain a dry extract.[8]

-

-

Purification:

Total Synthesis of this compound

The total synthesis of this compound is achieved from the starting material norharmane.

Synthetic Pathway of this compound

Caption: Total synthesis pathway of this compound.

-

Chlorination: Norharmane is chlorinated at the C-6 position.[2]

-

Methylation: The resulting 6-chloronorharmane is then methylated at the N-2 position to yield this compound.[2]

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.

Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for the cholinesterase inhibition assay.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), in the buffer.

-

Prepare a solution of the respective cholinesterase enzyme in the buffer.

-

Prepare serial dilutions of this compound in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, the enzyme solution, and the this compound solution (or buffer for control).

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Trypsin Inhibition Assay

This protocol uses Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) as a chromogenic substrate for trypsin.

-

Reagent Preparation:

-

Prepare a Tris buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂).

-

Prepare a stock solution of trypsin in dilute HCl and then dilute to a working concentration in the Tris buffer.

-

Prepare a stock solution of BAPNA in DMSO and then dilute to a working concentration in the Tris buffer.

-

Prepare serial dilutions of this compound in the Tris buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the Tris buffer, the trypsin solution, and the this compound solution (or buffer for control).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the BAPNA solution to each well.

-

Incubate the plate at 37°C for a further defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding acetic acid (e.g., 30% v/v).

-

Measure the absorbance at 410 nm.

-

-

Data Analysis:

-

Calculate the percentage of trypsin inhibition for each this compound concentration.

-

Determine the IC₅₀ value as described for the cholinesterase assay.

-

Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

-

Parasite Culture:

-

Maintain asynchronous or synchronized cultures of P. falciparum (e.g., K1 strain) in human erythrocytes in a suitable culture medium.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

-

Add the parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Include positive (parasitized cells without drug) and negative (uninfected red blood cells) controls.

-

-

Incubation:

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing SYBR Green I dye.

-

Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value.

-

Signaling and Biosynthetic Pathways

Postulated Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to start from the amino acid tryptophan.

Caption: Postulated biosynthetic pathway of this compound.

The pathway likely involves a Pictet-Spengler reaction of a tryptophan derivative, followed by decarboxylation and oxidation to form the β-carboline core (norharmane). Subsequent enzymatic chlorination at the C-6 position and N-methylation at the N-2 position yield this compound.

Mechanism of Cholinesterase Inhibition

This compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in enhanced cholinergic signaling.

Caption: Cholinergic signaling and its inhibition by this compound.

In a normal cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to acetylcholine receptors on the postsynaptic neuron, triggering a signal. Acetylcholinesterase in the synaptic cleft rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal. This compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, resulting in overstimulation of the acetylcholine receptors.

Phytotoxic Mechanism of Action

This compound exhibits phytotoxic and algicidal activity by inhibiting photosynthesis.[5] This is achieved through the disruption of the photosynthetic electron transport chain.

Caption: Inhibition of photosynthetic electron transport by this compound.

This compound is suggested to inhibit the photosynthetic electron transport chain, likely at the level of Photosystem II (PSII).[5] By blocking the flow of electrons, it disrupts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to a decrease in photosynthesis and cell death in photoautotrophic organisms.

Conclusion

This compound is a quaternary β-carboline alkaloid with a compelling profile of biological activities. Its potent inhibition of cholinesterases makes it a promising lead for the development of drugs for neurodegenerative diseases like Alzheimer's. Furthermore, its antiplasmodial, phytotoxic, and algicidal properties highlight its potential in the development of new antimalarial agents and environmentally friendly herbicides. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this fascinating natural product.

References

- 1. scielo.br [scielo.br]

- 2. [PDF] Whole-cell SYBR Green I assay for antimalarial activity assessment | Semantic Scholar [semanticscholar.org]

- 3. iddo.org [iddo.org]

- 4. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

Potential Therapeutic Targets of Nostocarboline: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nostocarboline, a quaternary β-carboline alkaloid isolated from the freshwater cyanobacterium Nostoc 78-12A, has emerged as a promising lead compound for the development of novel therapeutics, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2] Its primary established activities include potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic hypothesis of memory impairment.[1][3] Furthermore, this compound has demonstrated inhibitory effects against the serine protease trypsin.[3] This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, including detailed experimental protocols for key assays, quantitative data on its inhibitory activities, and visualizations of relevant signaling pathways and experimental workflows.

Core Therapeutic Targets and Mechanisms of Action

This compound's therapeutic potential is currently understood through its interaction with several key enzymes. The primary targets identified to date are acetylcholinesterase, butyrylcholinesterase, and trypsin.

Cholinesterase Inhibition: A Cornerstone for Alzheimer's Therapy

A central strategy in the symptomatic treatment of Alzheimer's disease is the potentiation of cholinergic neurotransmission through the inhibition of cholinesterases.[1] this compound has been shown to be a potent inhibitor of both AChE and BChE.[1][3]

-